N,N-dibenzyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N,N-dibenzyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound It is characterized by the presence of benzyl, dichlorophenyl, and methylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Glycinamide Backbone: Starting with glycine, the amide bond is formed using reagents like carbodiimides or acid chlorides.
Introduction of the Benzyl Groups: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides.
Attachment of the Dichlorophenyl Group: This step may involve a Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Incorporation of the Methylsulfonyl Group: Sulfonylation can be performed using reagents like methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the amide or sulfonyl groups, potentially yielding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Exploration of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzylglycinamide: Lacks the dichlorophenyl and methylsulfonyl groups, potentially resulting in different chemical and biological properties.
N,N-dibenzyl-N~2~-(2,5-dichlorophenyl)glycinamide: Similar structure but without the methylsulfonyl group, which may affect its reactivity and applications.
N,N-dibenzyl-N~2~-(methylsulfonyl)glycinamide: Lacks the dichlorophenyl group, which could influence its chemical behavior and biological activity.
Uniqueness
N,N-dibenzyl-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dichlorophenyl and methylsulfonyl groups may enhance its interactions with biological targets or its stability under certain conditions.
Properties
IUPAC Name |
N,N-dibenzyl-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-31(29,30)27(22-14-20(24)12-13-21(22)25)17-23(28)26(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFLALNLKIKKTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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